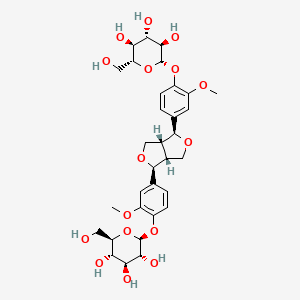

Pinoresinol diglucósido

Descripción general

Descripción

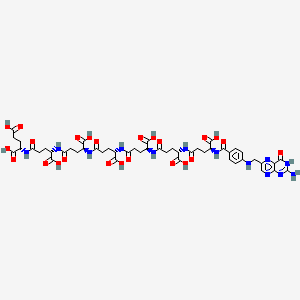

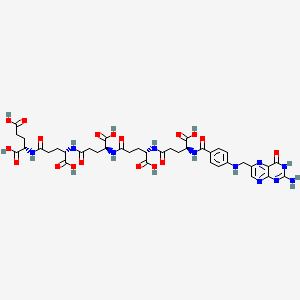

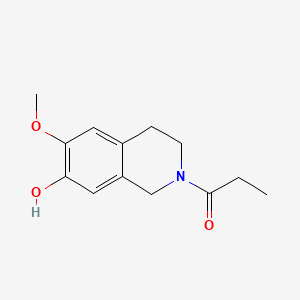

Pinoresinol diglucoside is a glycoside lignan compound, specifically known as (+)-1-pinoresinol 4,4′-di-O-β-D-glucopyranoside. This compound is naturally found in various plants, including the bark of Eucommia ulmoides, a traditional Chinese medicinal herb. Pinoresinol diglucoside is known for its multiple pharmacological activities, such as antihypertensive, anti-inflammatory, antioxidant, and anticancer properties .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

Pinoresinol diglucoside exerts its effects through various molecular targets and pathways:

Wnt/β-catenin Signaling Pathway: It activates this pathway to protect osteoblasts and promote bone formation.

Phosphatidylinositol-3-Kinase/Protein Kinase B Signaling Pathway: This pathway is involved in enhancing osteogenic differentiation and relieving osteoporosis.

TLR4/NF-κB and Nrf2/HO-1 Pathways: These pathways are involved in attenuating neuroinflammation, neuronal apoptosis, and oxidative stress.

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

PDG interacts with various enzymes and proteins in biochemical reactions. For instance, it has been found to inhibit α-glucosidase, an enzyme that catalyzes the conversion of carbohydrates to glucose in the small intestine . This suggests that PDG could potentially be used as an antidiabetic agent .

Cellular Effects

PDG has been shown to have various effects on cells and cellular processes. For example, it has been found to exhibit concentration-dependent vasorelaxation effects on isolated phenylephrine-induced aortic rings . Additionally, it has been shown to promote osteogenic differentiation of human bone marrow mesenchymal stem cells and MC3T3-E1 cells, suggesting a protective role in osteoporosis .

Molecular Mechanism

The molecular mechanism of PDG involves binding interactions with biomolecules and changes in gene expression. For instance, PDG has been found to bind to plasma proteins, with an average binding rate in human plasma of 45.21%

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of PDG can change over time. For example, it has been found that PDG has a low metabolic rate, with a half-life in human liver microsomes of 1004.8 minutes . This suggests that PDG is relatively stable and may have long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of PDG can vary with different dosages in animal models. For instance, pharmacokinetic studies have indicated that PDG might be eliminated less quickly than pinoresinol from rat plasma

Metabolic Pathways

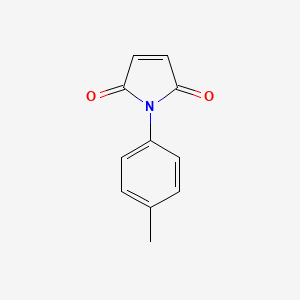

PDG is involved in various metabolic pathways. For example, it is produced through the phenylpropanoid pathway in plants . It interacts with enzymes such as UDP-glycosyltransferases, which are key enzymes involved in the biosynthesis of PDG .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Pinoresinol diglucoside can be synthesized through bioconversion methods using endophytic fungi like Phomopsis sp. XP-8. The process involves cultivating the fungus in a medium containing substrates such as phenylalanine, tyrosine, leucine, cinnamic acid, and p-coumaric acid. The addition of glucose is crucial for the production of pinoresinol diglucoside .

Industrial Production Methods: Industrial production of pinoresinol diglucoside can be enhanced by co-culturing with resveratrol-producing Alternaria sp. MG1 spores and adding Tu-chung bark to the medium. Ultrasound treatment and the addition of ethanol and sodium butyrate have also been explored to improve yield .

Análisis De Reacciones Químicas

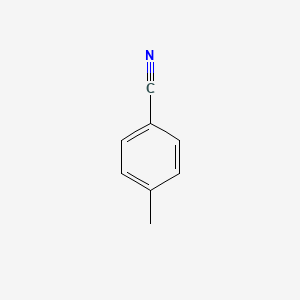

Types of Reactions: Pinoresinol diglucoside undergoes various chemical reactions, including oxidation, reduction, and glycosylation.

Common Reagents and Conditions:

Oxidation: Vanillyl-alcohol oxidase and laccase are used for the oxidation of eugenol to produce pinoresinol.

Major Products: The major products formed from these reactions include enantiomerically pure (+)-pinoresinol and (-)-pinoresinol .

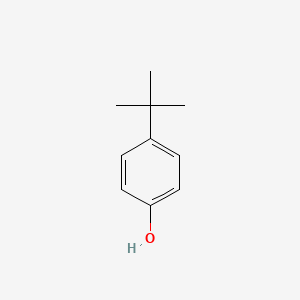

Comparación Con Compuestos Similares

Pinoresinol diglucoside is compared with other lignan glycosides such as pinoresinol monoglucoside and pinoresinol:

Pinoresinol Monoglucoside: This compound is less soluble and stable in water solutions compared to pinoresinol diglucoside.

Similar Compounds:

- Pinoresinol monoglucoside

- Pinoresinol

- Secoisolariciresinol

- Lariciresinol

Pinoresinol diglucoside stands out due to its enhanced solubility, stability, and broad range of pharmacological activities, making it a valuable compound in various scientific and industrial applications.

Propiedades

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[4-[(3S,3aR,6S,6aR)-6-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H42O16/c1-41-19-7-13(3-5-17(19)45-31-27(39)25(37)23(35)21(9-33)47-31)29-15-11-44-30(16(15)12-43-29)14-4-6-18(20(8-14)42-2)46-32-28(40)26(38)24(36)22(10-34)48-32/h3-8,15-16,21-40H,9-12H2,1-2H3/t15-,16-,21+,22+,23+,24+,25-,26-,27+,28+,29+,30+,31+,32+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJSJQWDXAYNLNS-FUPWJLLWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)OC)OC6C(C(C(C(O6)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H42O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50213522 | |

| Record name | Pinoresinol diglucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50213522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

682.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63902-38-5 | |

| Record name | Pinoresinol diglucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063902385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pinoresinol diglucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50213522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,6-dibromo-4-methoxyphenyl)-4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine](/img/structure/B1678312.png)

![2-[5,9-Dimethyl-7-oxo-3-(4-phenylphenyl)furo[3,2-g]chromen-6-yl]acetic acid](/img/structure/B1678326.png)